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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridine 1-oxide

Cat. No.: B158425 Get Quote

CAS Number: 10168-58-8

This technical guide provides a comprehensive overview of 4-Bromo-3-methylpyridine 1-
oxide, a key heterocyclic building block for researchers, scientists, and professionals in drug

development and fine chemical synthesis.

Chemical Properties and Data
4-Bromo-3-methylpyridine 1-oxide is a pyridine N-oxide derivative valued for its utility as a

versatile synthetic intermediate. The presence of a bromine atom at the 4-position and a methyl

group at the 3-position of the pyridine N-oxide scaffold offers multiple reaction sites for the

construction of complex molecular architectures.

Table 1: Physicochemical Properties of 4-Bromo-3-methylpyridine 1-oxide
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Property Value Reference

CAS Number 10168-58-8 [1]

Molecular Formula C₆H₆BrNO General Chemical Knowledge

Molecular Weight 188.02 g/mol General Chemical Knowledge

Boiling Point 341.4°C at 760 mmHg N/A

Density 1.56 g/cm³ N/A

Appearance Off-white to light yellow powder N/A

Table 2: Spectroscopic Data of Related Compounds

Note: Specific spectroscopic data for 4-Bromo-3-methylpyridine 1-oxide is not readily

available in public literature. The data for closely related compounds is provided for reference.

Compound
¹H NMR
(Solvent)

¹³C NMR
(Solvent)

Key IR Peaks
(cm⁻¹)

Mass Spec
(m/z)

4-Methylpyridine

N-oxide

δ 8.13 (d, 2H),

7.12 (d, 2H),

2.37 (s, 3H)

(CDCl₃)[2]

δ 138.4, 138.0,

126.6, 20.1

(CDCl₃)[2]

N/A 109.1 (M+)[3]

3-Bromopyridine

N-oxide

δ 8.39 (t, 1H),

8.19 (dq, 1H),

7.45 (dq, 1H),

7.21 (dd, 1H)

(CDCl₃)[2]

δ 140.3, 137.7,

128.7, 125.9,

120.2 (CDCl₃)[2]

N/A N/A

3-Methylpyridine N/A N/A
See reference[4]

for spectrum.
93.1 (M+)[5]

3-Bromopyridine N/A N/A
See reference[6]

for spectrum.
N/A

Synthesis and Experimental Protocols
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While a specific, detailed experimental protocol for the synthesis of 4-Bromo-3-
methylpyridine 1-oxide is not widely published, a general and plausible synthetic route can be

inferred from standard organic chemistry procedures. The synthesis would likely involve two

main steps: the bromination of 3-methylpyridine followed by N-oxidation, or the N-oxidation of

3-methylpyridine followed by bromination. A more common approach in pyridine chemistry is N-

oxidation followed by electrophilic substitution, as the N-oxide group can activate the 4-position

for halogenation.

General N-Oxidation of Pyridine Derivatives
A common method for the N-oxidation of pyridines involves the use of a peroxy acid, often

generated in situ from hydrogen peroxide and a carboxylic acid.

Experimental Protocol: General N-Oxidation

To a solution of the substituted pyridine in a suitable solvent (e.g., glacial acetic acid), add

hydrogen peroxide (30% aqueous solution) dropwise at a controlled temperature (typically 0-

10 °C).[7]

After the addition is complete, the reaction mixture is typically heated (e.g., 70-80 °C) for

several hours to drive the reaction to completion.[7]

The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

Upon completion, the excess peroxide is carefully quenched, and the solvent is removed

under reduced pressure.

The resulting crude product is then purified, typically by crystallization or column

chromatography.[7]

Application in Palladium-Catalyzed Cross-Coupling
Reactions
The bromine atom at the 4-position of 4-Bromo-3-methylpyridine 1-oxide makes it an

excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the

Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are

fundamental in medicinal chemistry for the construction of C-C and C-N bonds.[8]
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Experimental Protocol: General Suzuki-Miyaura Coupling

In a reaction vessel, combine 4-Bromo-3-methylpyridine 1-oxide (1.0 equiv.), the desired

boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%),

and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[9]

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or

nitrogen).[9]

A degassed solvent system (e.g., 1,4-dioxane/water or toluene) is added via syringe.[9]

The reaction mixture is heated (typically 80-120 °C) with vigorous stirring for a period of time

determined by reaction monitoring (e.g., TLC, LC-MS).[9]

After cooling to room temperature, the reaction mixture is diluted with an organic solvent

(e.g., ethyl acetate) and washed with water and brine.[9]

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and

concentrated under reduced pressure.

The crude product is then purified by column chromatography.[10]

Applications in Drug Discovery and Development
Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds.

While direct applications of 4-Bromo-3-methylpyridine 1-oxide are not extensively

documented, its isomeric precursor, 3-bromo-4-methylpyridine, is a known building block for the

synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and ligands for the GABA-A

receptor.[11] This suggests that 4-Bromo-3-methylpyridine 1-oxide could serve as a valuable

starting material for the synthesis of novel analogs targeting these and other biological

pathways.

Potential in the Synthesis of PDE4 Inhibitors
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy

for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b158425?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reaction_with_2_Bromo_4_fluoro_5_methylpyridine.pdf
https://www.benchchem.com/product/b158425?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/548030
https://www.benchchem.com/product/b158425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[12] The synthesis of PDE4 inhibitors often involves the construction of complex heterocyclic

systems where a substituted pyridine ring is a common feature.

Potential in the Synthesis of GABA-A Receptor Ligands
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous

system and is the target of many anxiolytic, sedative, and anticonvulsant drugs.[13] The

development of novel GABA-A receptor ligands with improved subtype selectivity is an active

area of research.
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Caption: General workflow for the N-oxidation of 3-methylpyridine.
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Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
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Caption: A logical pathway from a starting material to a drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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